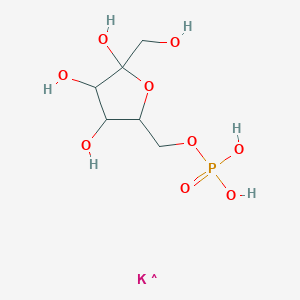

D-果糖-6-磷酸二钾盐

描述

D-Fructose 6-phosphate dipotassium salt is a key intermediate in glycolysis and has been the subject of extensive research due to its central role in metabolic pathways. It is instrumental in various biosynthesis processes and has applications in medicine and fine chemical production.

Synthesis Analysis

The ATP-free biosynthesis of D-Fructose 1,6-diphosphate, closely related to D-Fructose 6-phosphate, demonstrates the potential for efficient manufacturing of this compound from starch and pyrophosphate using a synthetic enzymatic pathway. This process highlights the cost-effective production of D-Fructose 6-phosphate and its derivatives without the need for ATP, utilizing hyperthermophilic enzymes for enhanced stability and efficiency (Wang et al., 2017).

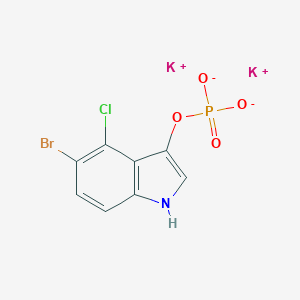

Molecular Structure Analysis

The tautomeric composition of D-Fructose phosphates in solution, including D-Fructose 6-phosphate, has been analyzed using Fourier transform carbon-13 nuclear magnetic resonance. This analysis provides insight into the equilibrium composition of alpha and beta anomers of D-Fructose 6-phosphate, highlighting its structural dynamics and the minimal presence of keto or hydrated keto forms (Koerner et al., 1973).

Chemical Reactions and Properties

Research on D-Fructose 6-phosphate aldolase has opened avenues for the chemo-enzymatic synthesis of important compounds, demonstrating the enzyme's critical role in catalyzing aldol addition reactions. This underscores the versatility of D-Fructose 6-phosphate in facilitating various chemical transformations (Castillo et al., 2006).

Physical Properties Analysis

The detailed structural refinement of fructose-1,6-bisphosphatase and its complexes, closely related to studies on D-Fructose 6-phosphate, provides a deep understanding of the enzyme's interaction with fructose phosphates. This research sheds light on the physical properties of D-Fructose 6-phosphate, including binding sites and enzyme interaction mechanisms (Ke et al., 1990).

Chemical Properties Analysis

The enzymatic synthesis of fructose 1,6-diphosphate, a process intimately linked with the metabolism of D-Fructose 6-phosphate, emphasizes the compound's chemical properties, showcasing its pivotal role in glycolysis and other metabolic pathways. This synthesis, particularly the ATP regeneration aspect, highlights the chemical versatility and importance of D-Fructose 6-phosphate in biological systems (Widjaja et al., 1999).

科学研究应用

抑制细菌中的酶:Zwaig 和 Lin (1966 年) 发现果糖-1,6-二磷酸可以有效抑制大肠杆菌中的甘油激酶 (Zwaig 和 Lin,1966 年)。

酶特异性:Wurster 和 Hess (1974 年) 表明果糖-6-磷酸激酶特异性催化 D-果糖呋喃糖-6-磷酸的磷酸化 (Wurster 和 Hess,1974 年)。

D-果糖代谢:Hanson 和 Anderson (1966 年) 发现了一种新的酶,D-果糖 1-磷酸激酶,参与了产气肠杆菌中的 D-果糖代谢 (Hanson 和 Anderson,1966 年)。

在碳水化合物的氧化降解中的作用:Cori、Slein 和 Cori (1948 年) 报告说,D-甘油醛-3-磷酸脱氢酶在碳水化合物的氧化降解中起着至关重要的作用,其底物由醛缩酶从果糖-1,6-二磷酸形成 (Cori、Slein 和 Cori,1948 年)。

氨基酸生物合成中的中间体:White 和 Xu (2006 年) 发现,在甲烷热袍菌中,D-果糖 6-磷酸是芳香族氨基酸生物合成中的关键中间体 (White 和 Xu,2006 年)。

互变异构体组成:Koerner、Cary、Bacca 和 Younathan (1973 年) 研究了溶液中 D-果糖磷酸的互变异构体组成 (Koerner 等人,1973 年)。

类似物的合成:Persky 和 Albeck (2000 年) 合成了选择性标记的 D-果糖和 D-果糖磷酸类似物,这些类似物锁定在环状呋喃糖形式中,用于生化研究 (Persky 和 Albeck,2000 年)。

细菌中的代谢:Sapico、Hanson、Walter 和 Anderson (1968 年) 发现,产气肠杆菌中 D-果糖代谢的主要途径是通过 D-果糖 1-磷酸而不是 D-果糖 6-磷酸 (Sapico 等人,1968 年)。

生物传感器应用:Bhand 等人 (2010 年) 开发了一种流动注射分析中的果糖选择性量热生物传感器,用于快速且廉价地测量糖浆样品中的果糖 (Bhand 等人,2010 年)。

转化为葡萄糖-6-磷酸:Horecker 和 Wood (1957 年) 描述了一种使用己糖磷酸异构酶将果糖-6-磷酸转化为葡萄糖-6-磷酸的方法 (Horecker 和 Wood,1957 年)。

属性

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose 6-phosphate dipotassium salt | |

CAS RN |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

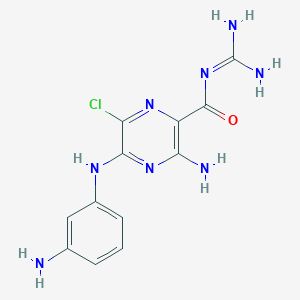

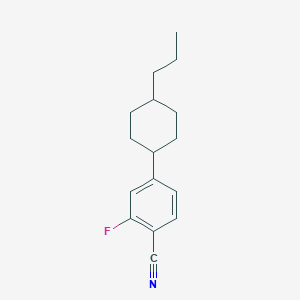

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

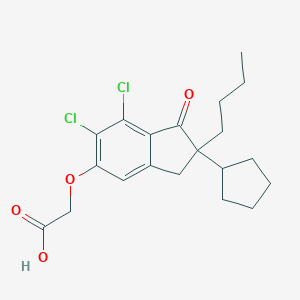

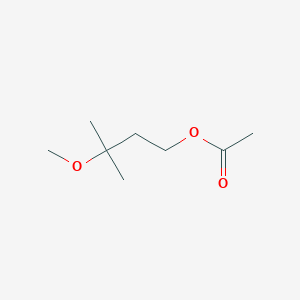

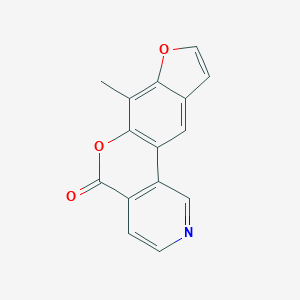

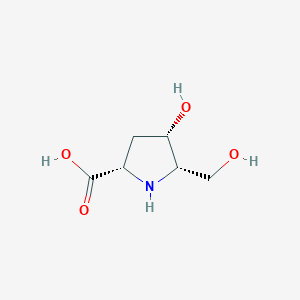

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)